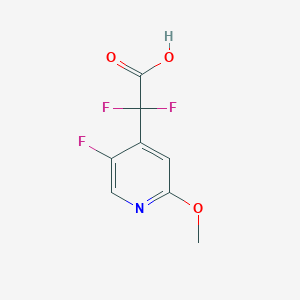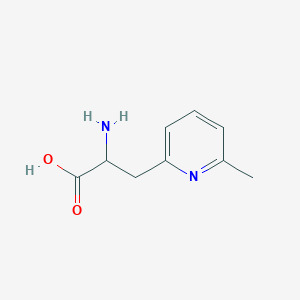
2-amino-3-(6-methylpyridin-2-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(6-methylpyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid typically involves the reaction of 6-methylpyridine with appropriate reagents to introduce the amino and carboxylic acid groups. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with 6-methylpyridine, followed by subsequent steps to introduce the amino and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(6-methylpyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(6-methylpyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(5-methylpyridin-2-yl)propanoic acid
- 2-amino-3-(4-methylpyridin-2-yl)propanoic acid
- 2-amino-3-(3-methylpyridin-2-yl)propanoic acid
Uniqueness
2-amino-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-amino-3-(6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-7(11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
QNUVTERAUDHHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


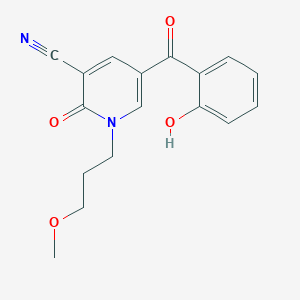
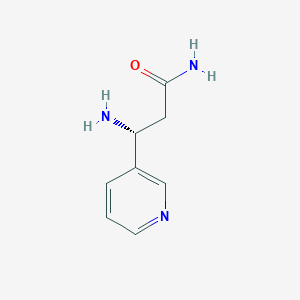
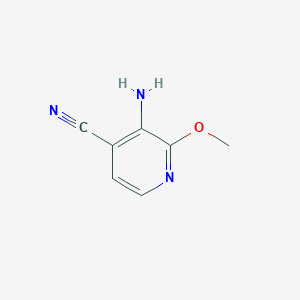
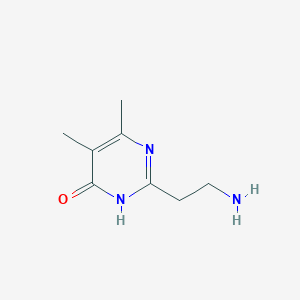
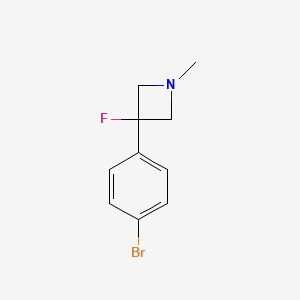
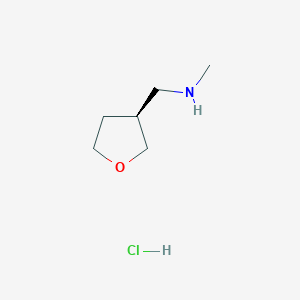
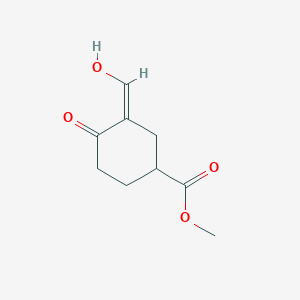
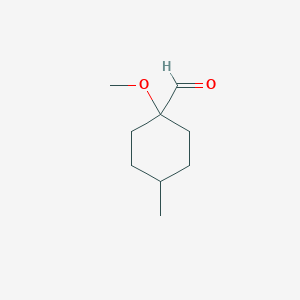
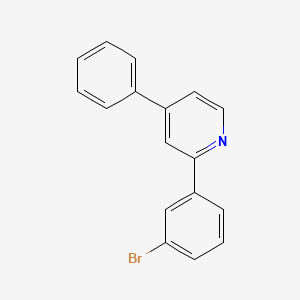
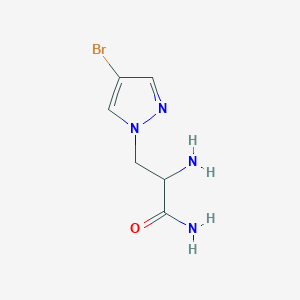

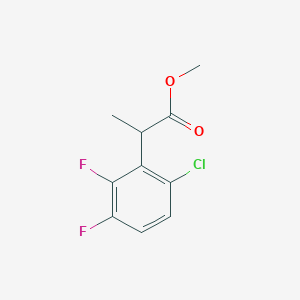
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
